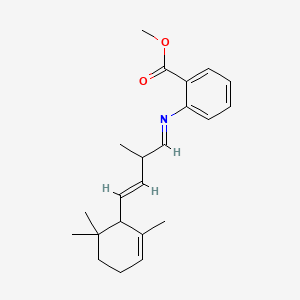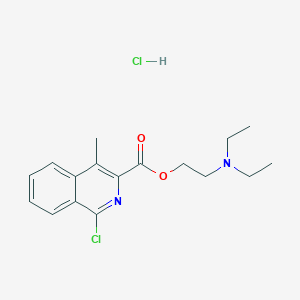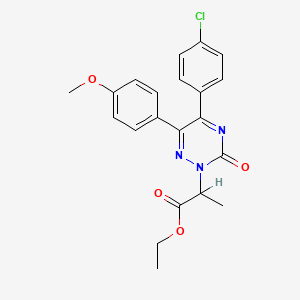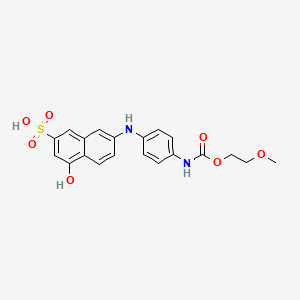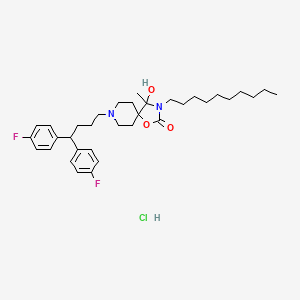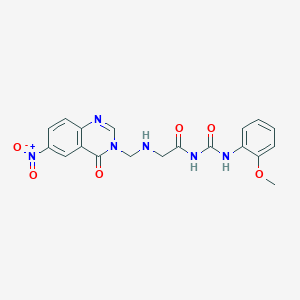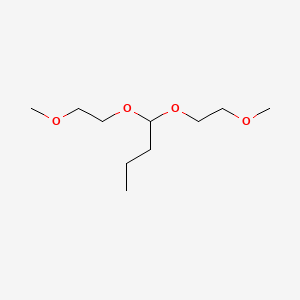
2,5,7,10-Tetraoxaundecane, 6-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,7,10-Tetraoxaundecane, 6-propyl- is a chemical compound with the molecular formula C10H22O4. It is known for its use as an industrial solvent in various applications, including paints, inks, and cleaners. This compound is considered an eco-friendly alternative to harsher solvents like NMP (N-Methyl-2-pyrrolidone) or methylene chloride.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,10-Tetraoxaundecane, 6-propyl- involves the condensation of 1,1-dihydroperoxides with ketones or aldehydes. This reaction is typically catalyzed by Re2O7 (Rhenium(VII) oxide), which allows for high-yielding production of tetraoxanes. The reaction conditions usually involve moderate temperatures and controlled environments to ensure the stability of the product.
Industrial Production Methods
Industrial production of 2,5,7,10-Tetraoxaundecane, 6-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through distillation and other separation techniques to remove any impurities .
化学反应分析
Types of Reactions
2,5,7,10-Tetraoxaundecane, 6-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler alcohols or ethers.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .
科学研究应用
2,5,7,10-Tetraoxaundecane, 6-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: Its eco-friendly properties make it suitable for use in biological experiments where harsh solvents are not desirable.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its solubility and stability.
Industry: It is widely used in the production of paints, inks, and cleaners due to its effectiveness as a solvent
作用机制
The mechanism by which 2,5,7,10-Tetraoxaundecane, 6-propyl- exerts its effects is primarily through its solvent properties. It interacts with various molecular targets by dissolving or dispersing other compounds, facilitating chemical reactions, and enhancing the stability of certain products. The pathways involved include solubilization and stabilization of reactants and products .
相似化合物的比较
Similar Compounds
N-Methyl-2-pyrrolidone (NMP): A harsher solvent used in similar applications.
Methylene Chloride: Another solvent known for its effectiveness but with more environmental and health concerns.
Ethylene Glycol: Used in various industrial applications but with different properties.
Uniqueness
2,5,7,10-Tetraoxaundecane, 6-propyl- stands out due to its eco-friendly nature and effectiveness as a solvent. Unlike NMP and methylene chloride, it poses fewer environmental and health risks, making it a preferred choice in many applications .
属性
CAS 编号 |
71808-63-4 |
|---|---|
分子式 |
C10H22O4 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
1,1-bis(2-methoxyethoxy)butane |
InChI |
InChI=1S/C10H22O4/c1-4-5-10(13-8-6-11-2)14-9-7-12-3/h10H,4-9H2,1-3H3 |
InChI 键 |
QDZDGTWAADXFLM-UHFFFAOYSA-N |
规范 SMILES |
CCCC(OCCOC)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


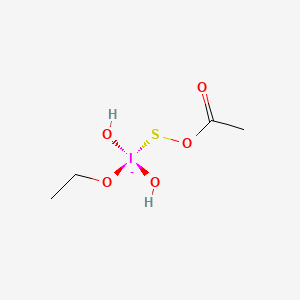
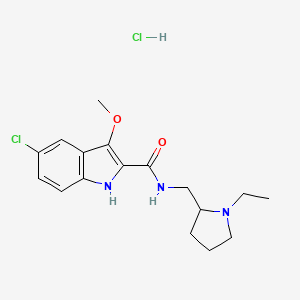
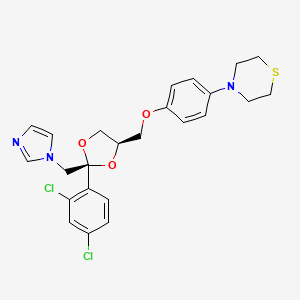
![[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12702098.png)

